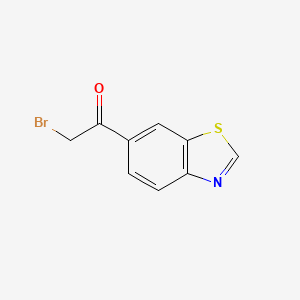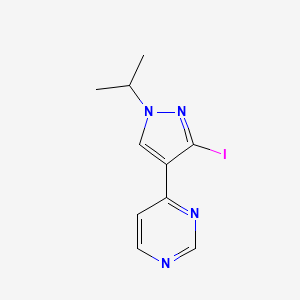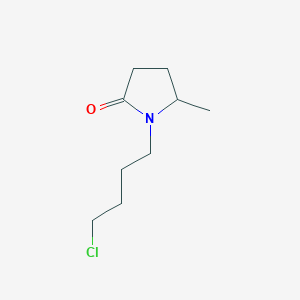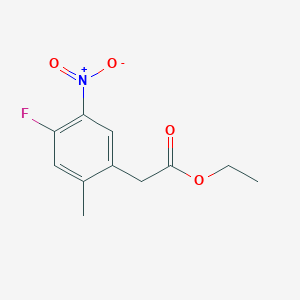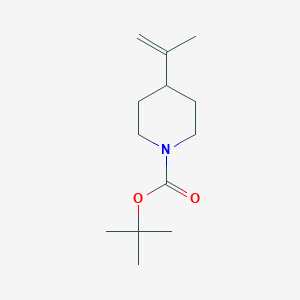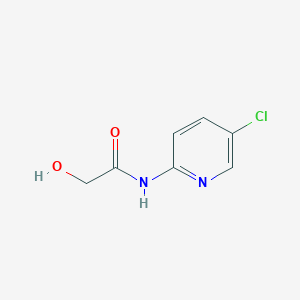
1-Benzyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde is an organic compound with the molecular formula C13H11NO2. It belongs to the class of dihydropyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by a benzyl group attached to a dihydropyridine ring, which contains both an aldehyde and a ketone functional group.
Métodos De Preparación
The synthesis of 1-Benzyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of benzylamine with ethyl acetoacetate, followed by cyclization and oxidation steps. The reaction conditions typically include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-Benzyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.
Aplicaciones Científicas De Investigación
1-Benzyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: Dihydropyridine derivatives are known for their pharmacological properties, including antihypertensive and anti-inflammatory activities. This compound may serve as a lead compound for developing new therapeutic agents.
Industry: It can be used in the production of fine chemicals and as a precursor for agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural configuration. The presence of the aldehyde and ketone groups allows it to form covalent bonds with nucleophilic sites on proteins, altering their activity and function. The benzyl group enhances its lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
1-Benzyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde can be compared with other dihydropyridine derivatives, such as:
1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1-Benzyl-6-oxo-1,6-dihydropyridine-3-boronic acid pinacol ester: Contains a boronic acid ester group, used in Suzuki coupling reactions.
6-Oxo-1,6-dihydropyridine-3-carbaldehyde: Lacks the benzyl group, making it less lipophilic and potentially less bioavailable.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C13H11NO2 |
|---|---|
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
1-benzyl-6-oxopyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H11NO2/c15-10-12-6-7-13(16)14(9-12)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2 |
Clave InChI |
MKHBOQOXDMXDRG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C=C(C=CC2=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


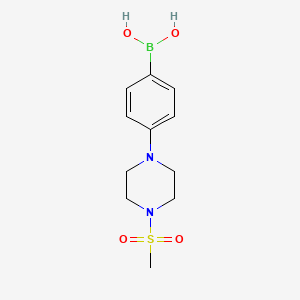
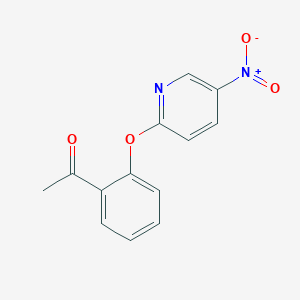

![2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole](/img/structure/B13983152.png)
![[2-(Methylamino)-1,3-thiazol-4-yl]boronic acid](/img/structure/B13983155.png)
